Tapentadol-d5 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tapentadol-d5 N-Oxide is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Tapentadol, a centrally acting opioid analgesic. The compound is often utilized in analytical and bioanalytical studies to understand the pharmacokinetics and metabolism of Tapentadol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tapentadol-d5 N-Oxide typically involves the introduction of a deuterium label into the Tapentadol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the oxidation process. The reaction conditions often involve controlled temperature and pressure to ensure the stability of the deuterium label.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
Tapentadol-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to its N-oxide form.
Reduction: Potential reduction back to Tapentadol-d5.
Substitution: Possible substitution reactions at the phenolic or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Tapentadol-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tapentadol-d5 N-Oxide is extensively used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of Tapentadol.
Biology: Investigating the metabolic pathways and biological effects of Tapentadol.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Tapentadol for better therapeutic applications.
Industry: Quality control and validation of analytical methods for Tapentadol and its metabolites.
Mechanism of Action
Tapentadol-d5 N-Oxide exerts its effects through its parent compound, Tapentadol, which acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. The dual mechanism of action involves binding to the mu-opioid receptors to produce analgesia and inhibiting the reuptake of norepinephrine to enhance pain relief. The N-oxide form is primarily used to study these mechanisms in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Tapentadol: The parent compound with similar analgesic properties.
Tramadol: Another centrally acting analgesic with dual mechanisms of action.
Oxycodone: A potent opioid analgesic with a different mechanism of action.
Uniqueness
Tapentadol-d5 N-Oxide is unique due to its stable isotope label, which allows for precise analytical studies. It provides insights into the metabolic and pharmacokinetic profiles of Tapentadol without interference from endogenous compounds. This makes it a valuable tool in both preclinical and clinical research settings.
Properties
CAS No. |
1346603-32-4 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
242.37 g/mol |
IUPAC Name |
(2R,3R)-4,4,5,5,5-pentadeuterio-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide |
InChI |
InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1/i1D3,5D2 |
InChI Key |
QJMYEQICSAOVMO-ODWVCUCBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-] |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.